molecular formula C17H12O3 B1293692 Phenyl 3-hydroxy-2-naphthoate CAS No. 7260-11-9

Phenyl 3-hydroxy-2-naphthoate

Cat. No.: B1293692
CAS No.: 7260-11-9
M. Wt: 264.27 g/mol
InChI Key: SRMZHGJLSDITLO-UHFFFAOYSA-N
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Description

Phenyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C17H12O3. It is a phenyl ester of 3-hydroxy-2-naphthoic acid. This compound is known for its applications in the synthesis of azoic coupling components, which are derivatives of naphthol AS .

Mechanism of Action

Target of Action

Phenyl 3-hydroxy-2-naphthoate is a complex compound with a variety of potential targets. It’s known to be used in the synthesis of new azoic coupling components, derivatives of naphthol as .

Mode of Action

It’s known that the molecule has four conformationally-relevant internal rotation axes , which may influence its interaction with its targets.

Biochemical Pathways

It’s known to be used in the synthesis of new azoic coupling components, derivatives of naphthol as , which suggests it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (257-261 °c/160 mmhg) and melting point (129-132 °c) have been documented , which may influence its bioavailability.

Result of Action

It’s known to be used in the synthesis of new azoic coupling components, derivatives of naphthol as , suggesting it may have a role in the synthesis of these compounds.

Action Environment

Its physical properties such as boiling point and melting point suggest that temperature could be an important environmental factor.

Biochemical Analysis

Biochemical Properties

Phenyl 3-hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of azoic coupling components . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of derivatives of naphthol AS, which are known for their biological and medicinal properties . The interactions between this compound and these biomolecules are crucial for its function in biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in the synthesis of new azoic coupling components, which suggests its role in enzyme interactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. This compound is known to be stable under specific conditions, with a melting point of 129-132 °C and a boiling point of 257-261 °C at 160 mmHg

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3-hydroxy-2-naphthoate can be synthesized through a one-step reaction involving 2-hydroxy-3-naphthoic acid and phenol . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. The process involves heating the reactants under controlled conditions to facilitate esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. The industrial process also emphasizes safety and environmental considerations, employing measures to minimize waste and emissions .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to yield alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Phenyl 3-hydroxy-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azoic dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 1-hydroxy-2-naphthoate
  • Phenyl 4-chloro-1-hydroxy-2-naphthoate
  • Methyl 3-hydroxy-2-naphthoate

Uniqueness

Phenyl 3-hydroxy-2-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable azoic coupling components makes it particularly valuable in dye and pigment synthesis .

Properties

IUPAC Name

phenyl 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMZHGJLSDITLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064609
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7260-11-9
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Record name Phenyl 2-hydroxy-3-naphthoate
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Record name 7260-11-9
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Record name Phenyl 3-hydroxy-2-naphthoate
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Record name PHENYL 2-HYDROXY-3-NAPHTHOATE
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Synthesis routes and methods

Procedure details

A mixture of 50 g (0.266 mole) 3-hydroxy-2-naphthoic acid, 27.3 g (0.29 mole) phenol, and 21.4 g (0.14 mole) phosphorus oxychloride was stirred and heated at 100° C. for 3.5 hrs. Then 200 ml alcohol was added, and the mixture was heated one hour longer and cooled. The yellow product was collected and recrystallized from benzene to give 26.4 g (38%) of phenyl-3-hydroxy-2-naphthoate, m.p. 126°-130° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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